2-(6-Chloropyridine-3-sulfonamido)-5-methylbenzoic acid
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Overview
Description
2-(6-Chloropyridine-3-sulfonamido)-5-methylbenzoic acid is an organic compound that features a sulfonamide group attached to a chloropyridine ring and a methylbenzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Chloropyridine-3-sulfonamido)-5-methylbenzoic acid typically involves the following steps:
Chlorination: The starting material, pyridine, is chlorinated to introduce a chlorine atom at the 6-position.
Sulfonamidation: The chlorinated pyridine undergoes sulfonamidation to form 6-chloropyridine-3-sulfonamide.
Coupling Reaction: The sulfonamide derivative is then coupled with 5-methylbenzoic acid under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(6-Chloropyridine-3-sulfonamido)-5-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the sulfonamide group.
Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can introduce various functional groups into the pyridine ring.
Scientific Research Applications
2-(6-Chloropyridine-3-sulfonamido)-5-methylbenzoic acid has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound can be used in the synthesis of advanced materials with specific properties, such as conductivity or fluorescence.
Biological Studies: Researchers study its interactions with enzymes and receptors to understand its biological activity.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 2-(6-Chloropyridine-3-sulfonamido)-5-methylbenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, while the chloropyridine and methylbenzoic acid moieties contribute to the overall binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-(6-chloropyridine-3-sulfonamido)benzoic acid: Similar structure but with an additional chlorine atom.
6-Chloropyridine-3-sulfonamide: Lacks the methylbenzoic acid moiety.
5-Methylbenzoic acid: Lacks the sulfonamide and chloropyridine groups.
Uniqueness
2-(6-Chloropyridine-3-sulfonamido)-5-methylbenzoic acid is unique due to the combination of its functional groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
2-[(6-chloropyridin-3-yl)sulfonylamino]-5-methylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O4S/c1-8-2-4-11(10(6-8)13(17)18)16-21(19,20)9-3-5-12(14)15-7-9/h2-7,16H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFUYBMJGWVASBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NS(=O)(=O)C2=CN=C(C=C2)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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